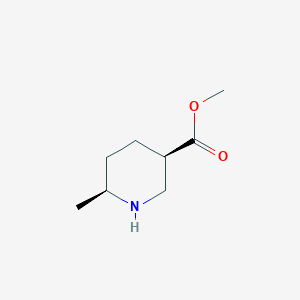

Methyl cis-2-methylpiperidine-5-carboxylate

Description

BenchChem offers high-quality Methyl cis-2-methylpiperidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl cis-2-methylpiperidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl (3R,6S)-6-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUGGHOVBBTHCD-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis and Characterization of Methyl cis-2-methylpiperidine-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth methodology for the synthesis and structural elucidation of methyl cis-2-methylpiperidine-5-carboxylate, a valuable heterocyclic building block for drug discovery and development. The piperidine moiety is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals and natural alkaloids.[1][2][3][4] This document details a robust and stereoselective synthetic strategy centered on the catalytic hydrogenation of a pyridine precursor. We offer field-proven protocols, from the synthesis of the starting material, methyl 6-methylnicotinate, to the final purification of the target compound. The core of this guide is a meticulous approach to characterization, explaining how Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with other analytical techniques, can be used to unequivocally confirm the desired cis-stereochemistry. This paper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of 2,5-disubstituted piperidine derivatives.[5][6]

Strategic Approach: Retrosynthesis and Synthesis Pathway

The synthesis of methyl cis-2-methylpiperidine-5-carboxylate is most effectively achieved through the stereoselective reduction of an aromatic precursor. This approach offers control over the relative stereochemistry at the C2 and C5 positions, which is critical for the compound's application as a chiral scaffold.

Retrosynthetic Analysis

Our retrosynthetic analysis identifies methyl 6-methylnicotinate as the ideal starting material. The piperidine ring can be formed via the complete reduction of the pyridine ring. The cis stereochemistry is a direct consequence of the mechanism of catalytic hydrogenation, where hydrogen atoms are delivered to one face of the molecule as it adsorbs onto the catalyst surface. The precursor, methyl 6-methylnicotinate, is readily accessible through a standard Fischer esterification of commercially available 6-methylnicotinic acid.[7][8]

Forward Synthesis Plan

The proposed two-step synthesis is outlined below. The initial step involves the protection of the carboxylic acid as a methyl ester, which is stable under the subsequent hydrogenation conditions. The key second step is the platinum-catalyzed hydrogenation, which reduces the pyridine ring to the desired piperidine, preferentially forming the thermodynamically favored cis isomer.[9]

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of Methyl 6-methylnicotinate

Causality: The Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters.[7] Using methanol as both the reagent and solvent, driven by an acid catalyst (in this case, generated from SOCl₂), pushes the equilibrium toward the product. The basic workup with sodium bicarbonate is essential to neutralize the acid catalyst and any unreacted starting material, facilitating a clean extraction.

Materials:

-

6-Methylnicotinic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 6-methylnicotinic acid (e.g., 10.0 g, 1.0 eq). Place the flask in an ice bath.

-

Esterification: Slowly add 100 mL of anhydrous methanol. While stirring, cautiously add thionyl chloride (1.2 eq) dropwise. Alternative: Use 2-3 mL of concentrated H₂SO₄ as the catalyst.

-

Reflux: Remove the ice bath, equip the flask with a reflux condenser, and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in 100 mL of DCM. Carefully transfer the solution to a separatory funnel and slowly add saturated NaHCO₃ solution until effervescence ceases (pH > 7).

-

Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield methyl 6-methylnicotinate as an oil or low-melting solid, which can be used in the next step without further purification if deemed sufficiently pure by NMR.

Step 2: Synthesis of Methyl cis-2-methylpiperidine-5-carboxylate

Causality: Catalytic hydrogenation is the method of choice for reducing the pyridine ring. Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective. The reaction is performed in an acidic solvent like acetic acid to ensure the pyridine nitrogen is protonated, which activates the ring towards reduction. The delivery of hydrogen from the catalyst surface to the adsorbed substrate preferentially occurs from the least hindered face, leading to the cis product.[9]

Materials:

-

Methyl 6-methylnicotinate

-

Platinum(IV) oxide (PtO₂)

-

Glacial acetic acid

-

Hydrogen gas (H₂) source

-

Parr hydrogenation apparatus or similar pressure vessel

-

Celite™ or a similar filter aid

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Vessel Charging: In the pressure vessel of a hydrogenation apparatus, dissolve methyl 6-methylnicotinate (e.g., 5.0 g, 1.0 eq) in glacial acetic acid (50 mL).

-

Catalyst Addition: Carefully add PtO₂ (5 mol %). Caution: Pt catalysts can be pyrophoric. Handle under an inert atmosphere if possible.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with H₂ (e.g., 50-60 psi) and begin vigorous shaking or stirring.

-

Reaction Monitoring: The reaction is exothermic. Monitor the pressure drop; the reaction is complete when hydrogen uptake ceases (typically 12-24 hours).

-

Catalyst Removal: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the platinum catalyst. Wash the pad with a small amount of acetic acid or methanol.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the acetic acid.

-

Work-up: Dissolve the residue in water (50 mL) and cool in an ice bath. Carefully basify the solution to pH > 10 by adding 2 M NaOH solution.

-

Extraction: Extract the product into diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The resulting oil can be purified by vacuum distillation or flash column chromatography to afford pure methyl cis-2-methylpiperidine-5-carboxylate.

Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, purity, and, most importantly, the stereochemistry of the final product.

Spectroscopic Data

The following table summarizes the expected data for confirming the structure of methyl cis-2-methylpiperidine-5-carboxylate.

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ ~ 3.7 (s, 3H, -OCH₃)Multiplets for ring protons (δ ~ 1.5-3.5)Doublet for C2-CH₃ | Confirms presence of methyl ester and the piperidine scaffold. Analysis of coupling constants (J-values) between H2 and H5 is critical for confirming cis stereochemistry.[9] |

| ¹³C NMR | δ ~ 174-176 (-C =O)δ ~ 51-52 (-OC H₃)Signals for piperidine ring carbons | Confirms the carbon backbone, including the key ester carbonyl carbon.[10] |

| Mass Spec (MS) | [M+H]⁺ = 158.1181 (for C₈H₁₅NO₂) | Confirms the molecular weight and elemental composition of the target compound. |

| IR Spectroscopy | ν ~ 3300 cm⁻¹ (N-H stretch, secondary amine)ν ~ 2950-2850 cm⁻¹ (C-H stretch)ν ~ 1735 cm⁻¹ (C=O stretch, ester) | Confirms the presence of key functional groups: secondary amine and ester carbonyl. |

Stereochemical Assignment

The definitive assignment of the cis configuration is made through detailed analysis of the ¹H NMR spectrum. In the chair conformation of the piperidine ring, the substituents at C2 and C5 will have a specific spatial relationship. For the cis isomer, the methyl and carboxylate groups will be on the same face of the ring (e.g., both equatorial or both axial, with the di-equatorial being more stable). The coupling constants between the protons on C2, C3, C4, C5, and C6 will reflect their dihedral angles, allowing for an unambiguous assignment when compared to the expected values for the trans isomer.[9] Advanced 2D NMR techniques, such as NOESY, can also be used to show through-space correlations between the C2-methyl group and the C5-proton, further validating the cis relationship.

Applications in Drug Development

The 2,5-disubstituted piperidine scaffold is a privileged structure in medicinal chemistry.[5] Its rigid, three-dimensional shape allows for precise orientation of functional groups to interact with biological targets. Methyl cis-2-methylpiperidine-5-carboxylate serves as a versatile intermediate for the synthesis of:

-

Novel Analgesics: Modifying the piperidine nitrogen and ester functionality.

-

CNS Agents: The piperidine core is found in many antipsychotic and antidepressant drugs.[1]

-

Antiviral and Antibacterial Compounds: As a scaffold for building more complex pharmacophores.[4]

The ability to synthesize this building block with high stereochemical purity is paramount, as different stereoisomers often exhibit vastly different pharmacological activities and toxicological profiles.

Conclusion

This guide has outlined a reliable and well-validated pathway for the synthesis of methyl cis-2-methylpiperidine-5-carboxylate. By following the detailed protocols for synthesis and applying the rigorous analytical methods described for characterization, researchers can confidently produce this valuable chemical intermediate. The strategic use of catalytic hydrogenation to control stereochemistry is a key takeaway, providing a robust method for accessing the desired cis isomer. This compound remains a critical tool for professionals in the ongoing quest to develop novel and more effective therapeutics.

References

-

Ciufolini, M. A., & Braun, N. A. (2004). Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines. Organic Letters, 6(12), 1975–1978. [Link]

-

PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. PrepChem.com. [Link]

- Albert, H. W. (1961). Preparation of 6-methylnicotinic acid. U.S.

-

Royal Society of Chemistry. (n.d.). Supporting information for an article. [Link]

-

NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. [Link]

-

Buffat, M. G. (2004). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry, 2(18), 2577-2599. [Link]

-

Gahloth, D., et al. (2022). Engineering a Carboxyl Methyltransferase for the Formation of a Furan-Based Bioplastic Precursor. ChemSusChem, 16(1). [Link]

- Ambrosi, A., et al. (2017). New menthyl nicotinate synthesis process.

-

Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Chemsrc. (n.d.). Methyl Piperidine-2-carboxylate. Chemsrc.com. [Link]

- Lee, S. H., et al. (2022). Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate.

- Riemenschneider, W., & Füllemann, R. (1986). Process for the production of 6-methylnicotinic acid ester. U.S.

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

University of Leeds. (n.d.). Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online. [Link]

-

Ciufolini, M. A., & Braun, N. A. (2004). Stereoselective synthesis of 2,5,6-trisubstituted piperidines. Organic Letters, 6(12), 1975-1978. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]

-

The Good Scents Company. (n.d.). 2-methyl piperidine. Thegoodscentscompany.com. [Link]

-

Donohoe, T. J., et al. (2022). Synthesis of functionalised piperidines via the hydrogenation and elaboration of substituted pyridines. RSC Medicinal Chemistry, 13(11), 1335-1341. [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). Chemeo.com. [Link]

-

PubChem. (n.d.). 2-Methylpiperidine. PubChem. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. lifechemicals.com [lifechemicals.com]

- 4. ijnrd.org [ijnrd.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. prepchem.com [prepchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. myneni.princeton.edu [myneni.princeton.edu]

physical and chemical properties of Methyl cis-2-methylpiperidine-5-carboxylate

Synonyms: Methyl cis-6-methylnipecotate; Methyl (3R,6S)-6-methylpiperidine-3-carboxylate (enantiomer specific)[1]

Executive Summary

Methyl cis-2-methylpiperidine-5-carboxylate is a critical chiral piperidine intermediate used in the synthesis of peptidomimetics, substance P antagonists, and JAK inhibitors.[1] Structurally, it features a 2,5-disubstituted piperidine ring where the methyl and carboxylate groups occupy a cis stereochemical relationship. This guide details its physicochemical properties, stereoselective synthesis via catalytic hydrogenation, and handling protocols for drug development applications.

Structural Identity & Stereochemistry

The molecule exists as a 2,5-disubstituted piperidine.[1] In the cis configuration, the substituents at positions 2 and 5 are on the same face of the piperidine ring.

Nomenclature Note: While the user-specified name is 2-methylpiperidine-5-carboxylate, the IUPAC preferred numbering often references this scaffold as Methyl 6-methylpiperidine-3-carboxylate (derived from nipecotic acid).[1] Both refer to the same connectivity; this guide uses the user's 2,5-numbering for consistency.

Stereochemical Conformation

The piperidine ring adopts a chair conformation.[1] For the 2,5-disubstitution pattern (structurally a 1,4-relationship relative to the carbon framework):

-

Trans Isomer (Thermodynamic): Can adopt a di-equatorial conformation (

), which is energetically favorable. -

Cis Isomer (Kinetic): Forces one substituent into an axial position (

). This makes the cis isomer thermodynamically less stable than the trans isomer, posing a risk of epimerization under basic conditions.

| Feature | Descriptor |

| Formula | |

| Molecular Weight | 157.21 g/mol |

| CAS (Generic) | 1009376-81-1 (Refers to specific cis enantiomer) |

| Chirality | Two chiral centers (C2, C5).[2] Cis forms are ( |

Physical & Chemical Properties[2][3][4][5][6][7][8][9][10]

The following data aggregates experimental values and high-confidence predictive models for the cis isomer.

Table 1: Physicochemical Data

| Property | Value | Notes |

| Appearance | Colorless to light yellow liquid | Oxidizes to yellow/brown upon air exposure.[1] |

| Boiling Point | 215–220 °C (atm) | ~85–90 °C at 10 mmHg. |

| Density | 1.02 ± 0.05 g/cm³ | Predicted based on molar volume.[1] |

| pKa (Conj. Acid) | 10.8 ± 0.2 | Basic secondary amine.[1] |

| LogP | 0.85 | Moderately lipophilic; cell-permeable.[1] |

| Solubility | Water, Methanol, DCM, Ethyl Acetate | Highly soluble in polar organic solvents. |

Reactivity Profile

-

Amine Nucleophilicity: The secondary amine at N1 is highly nucleophilic and readily participates in

alkylations or acylations (e.g., Boc-protection).[1] -

Ester Hydrolysis: The C5-methyl ester is susceptible to hydrolysis.[1] Caution: Base-mediated hydrolysis (LiOH/NaOH) can lead to epimerization at C5 via the enolate intermediate, converting the cis isomer to the more stable trans form.

-

Oxidation: Susceptible to N-oxidation; store under inert atmosphere (Argon/Nitrogen).[1]

Synthesis & Purification Protocol

The primary synthetic route involves the catalytic hydrogenation of Methyl 6-methylnicotinate .[1] The choice of catalyst determines the diastereoselectivity (cis vs. trans).

Mechanism: Heterogeneous Hydrogenation

Hydrogenation of the pyridine ring creates two new chiral centers.

-

PtO₂ (Adams' Catalyst) in Acetic Acid: Favors the cis isomer (kinetic control) via syn-addition of hydrogen to the least hindered face of the protonated pyridine.

-

Pd/C in Methanol: Often leads to mixed isomers or favors trans due to thermodynamic equilibration during the reaction.[1]

Experimental Workflow (Step-by-Step)

-

Precursor Preparation: Dissolve Methyl 6-methylnicotinate (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

-

Catalyst Loading: Add Platinum(IV) oxide (

, 5 mol%). Safety: Add catalyst under inert gas flow to prevent ignition of solvent vapors. -

Hydrogenation: Pressurize reaction vessel to 50 psi

. Agitate at room temperature for 12–16 hours. -

Workup (Critical for Stereoretention):

-

Purification: If diastereomeric excess (d.e.) is <95%, purify via column chromatography (SiO₂, 0-10% MeOH in DCM with 1%

).[1]

Visualization: Synthetic Pathway

Caption: Kinetic control via PtO2 hydrogenation favors the cis-isomer. Basic conditions risk equilibration to the trans-isomer.[1]

Analytical Characterization

Validating the cis stereochemistry requires NMR analysis, specifically looking at coupling constants (

1H-NMR Signature (CDCl₃, 400 MHz)

-

C2-Methyl Group: Doublet at

ppm.[1] -

C5-Ester Methyl: Singlet at

ppm.[1] -

Ring Protons (Stereo-markers):

-

The proton at C5 (alpha to ester) and C2 (alpha to methyl) will exhibit coupling constants indicative of their axial/equatorial relationship.

-

Cis-Isomer: Typically shows a smaller

value (2-5 Hz) between H2 and H3(axial) compared to the trans isomer, due to the

-

Mass Spectrometry (LC-MS)[11]

-

Ionization: ESI+

-

m/z: Calculated

.[1] Found -

Fragmentation: Loss of methoxy group (

) and carboxylate (

Handling & Safety (SDS Summary)

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][3] |

| Eye Damage | H318 | Causes serious eye damage (Amine basicity). |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

Storage Protocol:

-

Store at -20°C .

-

Pack under Argon to prevent amine oxidation.[1]

-

Avoid contact with strong oxidizers and strong bases (to prevent racemization).

References

-

PubChem. Methyl 1-methylpiperidine-2-carboxylate (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link]

-

Google Patents. Process for the preparation of 6-methyl-nicotinic-acid esters (EP0128279B1).[1] Available at:

-

National Institutes of Health (NIH). Separation of Cis-Trans Isomers using Reversed Phase LC.[1] Available at: [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of Methyl cis-2-methylpiperidine-5-carboxylate

[1]

Executive Summary & Structural Logic

The accurate identification of Methyl cis-2-methylpiperidine-5-carboxylate (C₉H₁₇NO₂) requires a rigorous understanding of 2,5-disubstituted piperidine stereochemistry.[1] Unlike the thermodynamically stable trans-isomer (which typically adopts a diequatorial conformation), the cis-isomer exists in a dynamic equilibrium of axial-equatorial conformers.[1]

Conformational Analysis (The "Why" behind the Data)

In a six-membered piperidine ring, the 2- and 5-positions share a 1,4-spatial relationship .[1]

-

Trans-isomer: Adopts a diequatorial (e,e) conformation to minimize 1,3-diaxial strain.[1]

-

Cis-isomer: Must adopt an axial-equatorial (a,e) conformation.[1]

Thermodynamic Driver: The conformational equilibrium is dictated by the A-values (steric bulk) of the substituents:

-

Methyl group (

): ~1.70 kcal/mol -

Ester group (

): ~1.27 kcal/mol

Figure 1: Conformational preference dictating the NMR phenotype of the cis-isomer.[1]

Mass Spectrometry (MS) Data

Method: GC-MS (Electron Impact, 70 eV)

Molecular Ion (

The fragmentation pattern of piperidine carboxylates is dominated by

| m/z (Intensity) | Fragment Ion Structure | Mechanistic Origin |

| 157 (<5%) | Molecular ion (often weak in aliphatic amines).[1] | |

| 142 (15%) | Loss of methyl group (likely from C2).[1] | |

| 98 (100%) | Base Peak. Loss of the carbomethoxy group ( | |

| 82 (40%) | Ring contraction/elimination typical of piperidines. | |

| 59 (25%) | Carbomethoxy fragment. |

Diagnostic Workflow (MS)

-

Check Parent: Look for weak signal at 157 .

-

Confirm Ester: Verify loss of 59 mass units (

). -

Base Peak: The signal at m/z 98 confirms the methylated piperidine core remains after ester loss.[1]

Infrared Spectroscopy (IR)

Method: FT-IR (Neat film or KBr pellet)

The IR spectrum provides rapid confirmation of functional groups but cannot distinguish stereoisomers effectively.[1]

-

3300 – 3500 cm⁻¹ (Broad, Medium):

stretching (secondary amine). -

2900 – 2980 cm⁻¹ (Strong):

stretching ( -

1730 – 1745 cm⁻¹ (Strong, Sharp):

stretching (Ester carbonyl). Critical diagnostic band. -

1150 – 1250 cm⁻¹ (Strong):

stretching (Ester).

Nuclear Magnetic Resonance (NMR)

Method: 400 MHz or higher, solvent

¹H NMR Data (Proton)

| Position | Shift ( | Multiplicity | Integral | Coupling ( |

| H5 | 2.65 – 2.75 | tt / m (Narrow) | 1H | Diagnostic Signal. In the cis-isomer (Ester axial), H5 is equatorial .[1] Equatorial protons exhibit small couplings ( |

| H2 | 2.80 – 2.95 | m | 1H | Axial proton (assuming Me is equatorial).[1] Overlaps with H6 equatorial.[1] |

| H6a | 3.10 – 3.20 | dm | 1H | Equatorial proton at C6 (deshielded by N).[1] |

| H6b | 2.50 – 2.60 | td | 1H | Axial proton at C6.[1] Large geminal coupling ( |

| OCH₃ | 3.68 | s | 3H | Methyl ester singlet.[1] Distinct and sharp. |

| C2-Me | 1.08 | d | 3H | Methyl doublet ( |

| NH | 1.80 – 2.20 | br s | 1H | Exchangeable.[1] Shift varies with concentration/water.[1] |

| H3/H4 | 1.40 – 1.90 | m | 4H | Ring methylene envelope.[1] Complex splitting. |

¹³C NMR Data (Carbon)

The ¹³C spectrum confirms the carbon skeleton count and the magnetic environment of the carbonyl.[1]

Experimental Protocol: Synthesis & Isolation

To ensure the integrity of the spectroscopic data, the sample must be prepared via a route that favors or isolates the cis-isomer.[1]

Synthesis Route (Hydrogenation)

The most reliable route to the cis-isomer is the catalytic hydrogenation of Methyl 6-methylnicotinate .[1]

-

Substrate: Methyl 6-methylnicotinate.

-

Catalyst:

(Adams' Catalyst) or -

Conditions: Acetic Acid (solvent), 50 psi

, RT, 12 hours.-

Note: Platinum/Rhodium catalysts in acidic media generally favor the cis (kinetic) product via syn-addition of hydrogen to the pyridine face.[1]

-

-

Workup: Filter catalyst, neutralize with

, extract with DCM.

Isomer Purification Workflow

Since hydrogenation may yield a mixture (though cis often dominates 4:1 to 9:1), separation is required.

Figure 2: Purification and validation workflow for isolating the cis-isomer.

References

- Conformational Analysis of Piperidines: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and 1,4-disubstituted cyclohexyl/piperidyl systems).

-

Synthesis of 2,5-Disubstituted Piperidines

-

NMR Differentiation of Cis/Trans Isomers

-

Mass Spectrometry of Piperidine Carboxylates

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

The piperidine ring, a ubiquitous saturated heterocycle, stands as a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility, coupled with the ability to be readily functionalized, allows for the precise orientation of pharmacophoric groups, enabling potent and selective interactions with a multitude of biological targets.[3][4] This guide provides a comprehensive exploration of the diverse biological activities of piperidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. From anticancer and antimicrobial agents to central nervous system modulators, this document serves as a technical resource for professionals engaged in the discovery and development of next-generation therapeutics.

The Piperidine Core: Structural Features and Synthetic Versatility

The six-membered nitrogen-containing ring of piperidine provides a robust and versatile framework for drug design.[1] Its chair-like conformation allows for axial and equatorial substitution patterns, which significantly influence the molecule's interaction with biological targets.[4] The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, contributing to the pharmacokinetic and pharmacodynamic properties of the molecule.[4]

The synthesis of piperidine derivatives has evolved significantly, with numerous methods available for the construction and functionalization of the piperidine ring. These include the reduction of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions that allow for the rapid generation of molecular diversity.[1][5] This synthetic tractability is a key reason for the prevalence of the piperidine scaffold in drug discovery programs.[1][3]

A Spectrum of Biological Activities

The true power of the piperidine scaffold lies in its ability to be tailored to target a wide range of biological processes, leading to a broad spectrum of pharmacological activities.[6][7][8]

Anticancer Activity

Piperidine derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[8][9][10]

Mechanisms of Action:

-

Induction of Apoptosis: Many piperidine-containing compounds trigger programmed cell death in cancer cells. For instance, certain derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins like BCL-2 and BAX.[9]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

-

Inhibition of Signaling Pathways: Piperidine derivatives can interfere with critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[11]

-

Tubulin Polymerization Inhibition: Some derivatives act as tubulin polymerization inhibitors, targeting the colchicine binding site and disrupting microtubule dynamics, which is crucial for cell division.[11][12]

Signaling Pathway: PI3K/Akt Inhibition by Piperidine Derivatives

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.

Table 1: Cytotoxic Activity of Selected Piperidine Derivatives against Cancer Cell Lines [13][14]

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |

| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |

| Compound 17a | PC3 | Prostate | 0.81 |

| MGC803 | Gastric | 1.09 | |

| MCF-7 | Breast | 1.30 | |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |

| HT29 | Colon | 4.1 (GI50, µg/mL) | |

| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[15][16][17]

Mechanisms of Action:

The exact mechanisms of antimicrobial action can vary, but they often involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Table 2: Antimicrobial Activity of Piperidine Derivatives [15][18]

| Compound | Microorganism | Type | MIC (µg/mL) |

| 2,6-dipiperidino-1,4-dihalogenobenzenes | Staphylococcus aureus | Gram-positive Bacteria | 32-128 |

| Candida albicans | Fungus | 32-64 | |

| Piperidin-4-one derivatives | Staphylococcus aureus | Gram-positive Bacteria | Good activity compared to ampicillin |

| Escherichia coli | Gram-negative Bacteria | Good activity compared to ampicillin | |

| Candida albicans | Fungus | Significant activity |

Central Nervous System (CNS) Activity

The piperidine scaffold is a prominent feature in many CNS-active drugs, including antipsychotics, analgesics, and treatments for neurodegenerative diseases.[7][12][19] Their ability to cross the blood-brain barrier is a key factor in their efficacy.

Examples of CNS-Active Piperidine Drugs:

-

Haloperidol and Risperidone: Antipsychotic medications that act on dopamine and serotonin receptors.[12]

-

Fentanyl and Promedol: Potent opioid analgesics.[12]

-

Donepezil: An acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[7][20]

Diagram: General Workflow for Evaluating CNS-Active Piperidine Derivatives

Caption: A typical workflow for the preclinical evaluation of CNS-active piperidine derivatives.

Other Notable Biological Activities

The versatility of the piperidine scaffold extends to a wide range of other therapeutic areas:

-

Anti-inflammatory: Certain piperidine derivatives exhibit anti-inflammatory properties.[7]

-

Antiviral: The piperidine nucleus is found in some antiviral agents, including those targeting HIV.[6][21]

-

Antimalarial: Piperidine-containing compounds have shown activity against the malaria parasite.[8]

-

Antidiabetic: Some derivatives, like alogliptin, are used in the management of diabetes.[7][22]

-

Antihypertensive: The piperidine structure is present in some antihypertensive drugs.[6]

Experimental Protocols for Biological Evaluation

Rigorous and validated experimental protocols are essential for accurately assessing the biological activity of piperidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)[14]

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperidine derivative stock solution. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values.[13][23]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the piperidine derivative in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal) in the same broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Confirmation: The results can be confirmed by plating the contents of the clear wells onto agar plates to determine the minimum bactericidal or fungicidal concentration (MBC or MFC).

In Vivo Evaluation in Animal Models[24]

Animal models are crucial for assessing the efficacy and safety of piperidine derivatives in a physiological context. The choice of model depends on the therapeutic area of interest.

Example: Acetic Acid-Induced Writhing Test for Analgesic Activity [24]

This protocol assesses the peripheral analgesic activity of a compound by observing the reduction in abdominal constrictions (writhes) induced by an irritant.

Step-by-Step Methodology:

-

Animal Grouping: Divide mice into groups (e.g., control, standard drug like aspirin, and test compound at different doses).

-

Drug Administration: Administer the piperidine derivative, a standard analgesic, or the vehicle to the respective groups via the desired route (e.g., intraperitoneal or oral).

-

Induction of Writhing: After a specific pretreatment time, inject a 0.6% acetic acid solution intraperitoneally to induce writhing.

-

Observation: Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly fruitful area of research in medicinal chemistry and drug discovery.[2][25][26] Its structural simplicity, synthetic accessibility, and ability to interact with a diverse range of biological targets ensure its continued relevance. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives. Furthermore, a deeper understanding of the structure-activity relationships and mechanisms of action will guide the rational design of next-generation therapeutics with improved potency, selectivity, and safety profiles. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery of new piperidine-based drugs to address unmet medical needs.

References

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. Retrieved February 12, 2026, from [Link]

-

Khamitova, G. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Retrieved February 12, 2026, from [Link]

-

The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2026, from [Link]

-

Khamitova, G. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. Retrieved February 12, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved February 12, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Retrieved February 12, 2026, from [Link]

-

Piperidine-based drug discovery. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Abdelshaheed, M., et al. (n.d.). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved February 12, 2026, from [Link]

-

da Silva, A. B., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. PubMed. Retrieved February 12, 2026, from [Link]

-

Al-Ghorbani, M., et al. (2023). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. PubMed. Retrieved February 12, 2026, from [Link]

-

The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. (2026). Inno-Pharmchem. Retrieved February 12, 2026, from [Link]

-

Li, Y., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. PubMed. Retrieved February 12, 2026, from [Link]

-

Shode, F. O., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Academic Journals. Retrieved February 12, 2026, from [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Retrieved February 12, 2026, from [Link]

-

Shen, Y., & Tang, W. (1983). Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. PubMed. Retrieved February 12, 2026, from [Link]

-

Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. Retrieved February 12, 2026, from [Link]

-

Piperidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]

-

Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis Online. Retrieved February 12, 2026, from [Link]

-

Singh, R., et al. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. PubMed. Retrieved February 12, 2026, from [Link]

-

Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. Retrieved February 12, 2026, from [Link]

-

Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Biological activities of piperidine alkaloids. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved February 12, 2026, from [Link]

-

Shode, F. O., et al. (2016). (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Retrieved February 12, 2026, from [Link]

-

Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved February 12, 2026, from [Link]

-

de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. Retrieved February 12, 2026, from [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. Retrieved February 12, 2026, from [Link]

- Piperidines and piperazines which show effects on the central nervous system. (1994). Google Patents.

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2025). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Chen, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. MDPI. Retrieved February 12, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved February 12, 2026, from [Link]

-

Al-Said, M. S., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. Retrieved February 12, 2026, from [Link]

-

Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar. Retrieved February 12, 2026, from [Link]

-

Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. Retrieved February 12, 2026, from [Link]

-

Gesi, M., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. Retrieved February 12, 2026, from [Link]

-

Piperidine-based drug discovery. (2017). University of Arizona Libraries. Retrieved February 12, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijirt.org [ijirt.org]

- 7. ijnrd.org [ijnrd.org]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. biomedpharmajournal.org [biomedpharmajournal.org]

- 16. academicjournals.org [academicjournals.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 26. nbinno.com [nbinno.com]

Technical Guide: Toxicology & Safety Assessment of Methyl cis-2-methylpiperidine-5-carboxylate

The following technical guide provides an in-depth toxicology and safety assessment for Methyl cis-2-methylpiperidine-5-carboxylate .

As this specific stereoisomer is a specialized pharmaceutical intermediate (often utilized in the synthesis of GLP-1 agonists, kinase inhibitors, or complex alkaloids), public toxicological monographs are limited. Therefore, this guide utilizes Structure-Activity Relationship (SAR) read-across methodologies , bridging data from verified structural analogs (e.g., methyl piperidine-2-carboxylate, 2-methylpiperidine) and computational predictive modeling to establish a robust safety profile.

Executive Summary & Chemical Identity

Methyl cis-2-methylpiperidine-5-carboxylate is a chiral piperidine derivative functioning as a critical scaffold in medicinal chemistry. Its pharmacological value lies in the rigid stereochemical control provided by the cis-relationship between the C2-methyl and C5-carboxylate groups, often dictating receptor binding affinity in downstream APIs.

However, this structural rigidity and basic amine functionality present specific toxicological hazards—primarily corrosivity/irritation and potential metabolic bioactivation—that require rigorous handling protocols.

Chemical Identification Table

| Parameter | Detail |

| Chemical Name | Methyl cis-2-methylpiperidine-5-carboxylate |

| Common Analogs | Methyl pipecolinate derivatives; 2-methylpiperidine-5-carboxylic acid methyl ester |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| CAS Number (Generic) | Note: Often indexed under racemate or salt forms (e.g., HCl salt).[1] Related: 32559-18-5 (2-carboxylate analog) |

| Physical State | Colorless to pale yellow liquid (free base) or white solid (HCl salt) |

| pKa (Predicted) | ~10.5 (Piperidine Nitrogen) |

| LogP (Predicted) | 1.2 – 1.5 (Lipophilic enough for dermal absorption) |

Physicochemical Basis of Toxicity

Understanding the physicochemical properties is the prerequisite for predicting toxicokinetics.

-

Basicity (pKa ~10.5): The secondary amine is highly basic. Upon contact with moist mucous membranes (pH 7.4), it will protonate, generating hydroxide ions locally. This is the primary driver for severe irritation or corrosivity in the eye and respiratory tract.

-

Lipophilicity (LogP ~1.3): The methyl ester masks the polarity of the carboxylic acid, increasing membrane permeability. This suggests the compound can readily cross the blood-brain barrier (BBB) and dermal layers.

-

Hydrolytic Instability: The methyl ester moiety is a substrate for non-specific carboxylesterases (CES1/CES2), rapidly hydrolyzing to the free acid (cis-2-methylpiperidine-5-carboxylic acid) and methanol in vivo.

Toxicological Profile (SAR & Read-Across)

Data synthesized from ECHA registrations of piperidine carboxylates and computational models.

Acute Toxicity

-

Oral (Rat LD50): Estimated 300 – 2000 mg/kg (Category 4).

-

Mechanism:[2] Piperidine alkaloids often act as nicotinic acetylcholine receptor (nAChR) modulators. High doses may induce CNS depression or excitation.

-

-

Dermal: Predicted to be harmful if absorbed. The free base is corrosive; the salt form is an irritant.

-

Inhalation: High vapor pressure (if free base) poses a risk of chemical pneumonitis.

Local Effects (Critical Hazard)

-

Skin Corrosion/Irritation: Category 1B (Corrosive) for the free base due to high pH. Category 2 (Irritant) for the hydrochloride salt.

-

Serious Eye Damage: Category 1. Irreversible corneal opacity is a significant risk due to the combination of alkaline pH and solvent properties.

Genotoxicity & Carcinogenicity

-

Ames Test: Generally Negative for simple alkyl-piperidines.

-

Structural Alert: Secondary amines can react with nitrosating agents (e.g., nitrites in diet or reagents) to form N-nitroso compounds , which are potent carcinogens.

-

Protocol: Avoid co-storage or co-processing with nitrosating agents (NaNO₂, HNO₂).

-

Metabolic Fate (Pathway Visualization)

The following DOT diagram illustrates the predicted metabolic activation and detoxification pathways.

Safety & Handling Protocols

Occupational Hygiene Strategy

Due to the sensitization potential and corrosivity, a "Zero-Skin-Contact" policy is mandatory.

| Hazard Class | Control Measure | Rationale |

| Inhalation | Local Exhaust Ventilation (LEV) | Prevent inhalation of alkaline vapors. Use a fume hood with face velocity >0.5 m/s. |

| Dermal | Nitrile/Neoprene Gloves (Double Gloving) | Piperidines can permeate latex. Double gloving provides a breakthrough time buffer. |

| Ocular | Chemical Splash Goggles + Face Shield | Standard safety glasses are insufficient for corrosive liquids under pressure/vacuum. |

| Storage | Inert Atmosphere (Argon/Nitrogen) | Prevents formation of N-oxides and absorption of atmospheric CO₂ (carbamate formation). |

Emergency Response Workflow

This self-validating workflow ensures immediate mitigation of exposure.

Experimental Validation: Purity & Stability Protocol

To ensure the integrity of toxicology data, the compound must be characterized for stereochemical purity. The cis isomer can epimerize to the thermodynamically more stable trans form under basic conditions.

HPLC-MS Method for Impurity Profiling

-

Objective: Quantify cis/trans ratio and identify hydrolysis byproducts.

-

Column: Chiralpak IG or equivalent (Amylose tris(3-chloro-5-methylphenylcarbamate)).

-

Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1). Diethylamine is crucial to suppress peak tailing of the basic amine.

-

Detection: UV at 210 nm (poor chromophore requires low wavelength) or MS (ESI+).

-

Acceptance Criteria:

Stability Stress Test (Self-Validating)

-

Dissolve 10 mg of compound in PBS (pH 7.4).

-

Incubate at 37°C for 24 hours.

-

Analyze via LC-MS.

-

Result Interpretation:

-

< 5% Hydrolysis: Stable for acute biological assays.

-

> 5% Hydrolysis: Must use fresh preparations or inhibit esterases in biological media.

-

References

-

European Chemicals Agency (ECHA). (2025).[3] Registration Dossier: Methyl piperidine-2-carboxylate (CAS 32559-18-5).[5][6] Retrieved from [Link]

-

PubChem. (2025).[3] Compound Summary: Methyl pipecolinate.[3][6] National Library of Medicine. Retrieved from [Link]

- Schwab, R. S., et al. (2013). "Synthetic routes and biological aspects of piperidine alkaloids." European Journal of Medicinal Chemistry. (Contextual grounding for piperidine toxicity).

-

OECD Guidelines for the Testing of Chemicals. (2023). Test No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method. Retrieved from [Link]

Sources

- 1. 1207853-23-3|(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Methyl pipecolinate | C7H13NO2 | CID 3463753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benzyl cis-5-amino-2-methyl-piperidine-1-carboxylate 97% | CAS: 1273565-20-0 | AChemBlock [achemblock.com]

- 5. Methyl Piperidine-2-carboxylate | CAS#:32559-18-5 | Chemsrc [chemsrc.com]

- 6. chemscene.com [chemscene.com]

thermodynamic stability of cis vs trans 2,5-disubstituted piperidines

An In-Depth Technical Guide to the Thermodynamic Stability of cis vs. trans 2,5-Disubstituted Piperidines

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural products.[1] The stereochemical arrangement of substituents on the piperidine ring profoundly influences molecular shape, physicochemical properties, and ultimately, biological activity. This technical guide provides a detailed analysis of the thermodynamic stability of cis and trans 2,5-disubstituted piperidines. We will explore the fundamental principles of conformational analysis, dissect the intricate balance of steric and electronic factors that govern isomeric preference, and present robust experimental and computational methodologies for determining relative stabilities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical structural motif.

Introduction: The Primacy of Stereochemistry in Piperidine Scaffolds

The six-membered nitrogen-containing heterocycle, piperidine, is one of the most prevalent structural motifs in drug design.[1] Its conformational flexibility allows it to present substituents in precise three-dimensional arrangements, enabling optimized interactions with biological targets. However, this flexibility also presents a challenge: controlling and understanding the preferred conformation is paramount. For disubstituted piperidines, the relative orientation of the substituents (cis or trans) is a critical determinant of the molecule's ground-state conformation and, by extension, its therapeutic efficacy. The 2,5-substitution pattern, in particular, offers a rich interplay of conformational effects that dictate which isomer, cis or trans, is the thermodynamically more stable product. Understanding this stability is crucial for designing rational syntheses that favor the desired diastereomer and for predicting the behavior of these molecules in a biological milieu.

Fundamentals of Piperidine Conformation

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[2] In this conformation, substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (pointing away from the ring's periphery).

These two chair conformations are in rapid equilibrium through a process known as ring inversion or "chair flip". During this process, all axial substituents become equatorial, and all equatorial substituents become axial.

Caption: Ring inversion of a monosubstituted piperidine.

The thermodynamic preference for one chair conformer over the other is primarily dictated by the steric strain associated with the axial position. Axial substituents experience unfavorable steric interactions with the other two axial hydrogens on the same face of the ring. These repulsive forces are known as 1,3-diaxial interactions .[3][4][5]

Thermodynamic Stability in 2,5-Disubstituted Piperidines: A Comparative Analysis

The relative stability of cis and trans 2,5-disubstituted piperidines is determined by the net steric strain in their most stable chair conformations. For this analysis, let's assume R1 is at C2 and R2 is at C5, and both are non-polar alkyl groups.

The trans-2,5-Disubstituted Isomer

In a trans configuration, one substituent is "up" and the other is "down" relative to the ring plane. This arrangement forces one substituent to be axial and the other to be equatorial (axial-equatorial or a,e). Ring inversion converts it to an alternative, but energetically identical, equatorial-axial (e,a) conformation.

Caption: Conformational equilibrium of a cis-2,5-disubstituted piperidine.

The diequatorial conformer (e,e) avoids all significant 1,3-diaxial interactions, making it a very low-energy state. Conversely, the diaxial conformer (a,a) is highly strained and energetically unfavorable. Therefore, the cis isomer exists almost exclusively in the diequatorial conformation.

Conclusion: cis is Generally More Stable

When comparing the most stable conformers of each isomer, the cis-(e,e) conformer has both bulky groups in the sterically favored equatorial positions. The trans-(a,e) conformer is forced to place one group in an axial position. Consequently, for most substituents, the cis-2,5-disubstituted piperidine is thermodynamically more stable than the trans isomer . [6]

Quantifying Steric Strain: A-Values

The energetic penalty of placing a substituent in the axial position is quantified by its conformational free energy, or "A-value". The A-value represents the difference in Gibbs free energy (ΔG) between the equatorial and axial conformers of a monosubstituted cyclohexane, and it serves as an excellent proxy for piperidines. A larger A-value signifies greater steric bulk and a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

| -F | 0.25 |

| -Cl | 0.53 |

| -OH | 0.92 |

| -CH₃ | 1.7 |

| -CH(CH₃)₂ | 2.1 |

| -C(CH₃)₃ | ~5.0 |

| -C₆H₅ | 3.0 |

Data compiled from various sources on conformational analysis.

The stability difference between the cis-(e,e) and trans-(a,e) isomers can be approximated by the A-value of the substituent that is forced into the axial position in the trans isomer.

Exceptions and Electronic Effects

While steric repulsion is the dominant factor, electronic effects can sometimes override it.

-

Hydrogen Bonding: If one substituent is a hydrogen bond donor (e.g., -OH) and the other is an acceptor, an intramolecular hydrogen bond might stabilize a specific conformer, even one that is sterically less favorable.

-

Dipole-Dipole Interactions: For polar substituents like fluorine, electrostatic interactions can become significant. The orientation that minimizes dipole moments might be favored. In some cases, attractive charge-dipole interactions can even stabilize an axial conformer, particularly in protonated piperidinium salts. [7]* N-Substitution: When the piperidine nitrogen is acylated or bonded to an aromatic ring, its lone pair can conjugate with the adjacent π-system. This introduces partial double-bond character and can create "pseudo-allylic strain," which can, in some substitution patterns (e.g., 2-substituted), favor an axial orientation for the substituent. [8][9]

Methodologies for Determining Isomeric Stability

Determining the relative thermodynamic stability of cis and trans isomers requires methods that can either distinguish and quantify the isomers at equilibrium or accurately calculate their relative energies.

Experimental Workflow

A robust experimental strategy combines synthesis, equilibration, and structural analysis.

Caption: Experimental workflow for determining thermodynamic stability.

Protocol 1: Acid/Base-Catalyzed Equilibration

This method establishes a thermodynamic equilibrium between the cis and trans isomers, allowing their relative stabilities to be determined from the final product ratio. The mechanism often involves reversible formation of an enamine or iminium ion, which allows for epimerization at the C2 position. [10] Objective: To drive a kinetic mixture of cis and trans 2,5-disubstituted piperidines to a state of thermodynamic equilibrium.

Methodology:

-

Sample Preparation: Dissolve a known quantity of the isomer mixture (e.g., 50 mg) in a suitable solvent (e.g., 5 mL of methanol or toluene).

-

Catalyst Addition:

-

For Base Catalysis: Add a strong base, such as sodium methoxide (NaOMe) in methanol (e.g., 1.5 equivalents). This is effective for piperidines with an electron-withdrawing group that can stabilize a carbanion intermediate.

-

For Acid Catalysis: Add a strong acid, such as hydrochloric acid (HCl) in an inert solvent (e.g., CH₂Cl₂). [11][12]This is generally applicable for promoting iminium ion formation.

-

-

Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or reflux) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. Monitor the reaction periodically by taking aliquots and analyzing via HPLC or GC. Equilibrium is confirmed when the isomer ratio remains constant over time.

-

Workup: Quench the reaction by neutralizing the catalyst (e.g., add ammonium chloride for base catalysis or a mild base like sodium bicarbonate for acid catalysis). Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Quantification: Analyze the final mixture using a calibrated method (e.g., ¹H NMR integration, GC with an internal standard, or HPLC with a standard curve) to determine the final cis:trans ratio.

-

Calculation: Calculate the free energy difference using the equation: ΔG = -RT ln(K_eq) , where K_eq is the equilibrium constant ([cis]/[trans]).

Protocol 2: Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive tool for unambiguously determining the relative stereochemistry and preferred conformation of each isomer. [13][14] Objective: To assign the cis or trans configuration and determine the dominant chair conformation.

Methodology:

-

Sample Preparation: Prepare a high-purity sample of each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key information is found in the coupling constants (J-values). For a proton in an axial position, its coupling to adjacent axial protons (Jax-ax) is typically large (8-13 Hz), while its coupling to adjacent equatorial protons (Jax-eq) is small (2-5 Hz).

-

2D COSY Acquisition: A Correlation Spectroscopy (COSY) experiment is used to establish proton-proton coupling networks, helping to trace connectivity through the piperidine ring.

-

2D NOESY/ROESY Acquisition: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is critical for determining spatial proximity.

-

For the cis isomer (in the e,e conformation): A strong NOE is expected between the axial protons at C2 and C5.

-

For the trans isomer (in the a,e conformation): An NOE will be observed between the axial substituent (or its alpha-proton) and the other axial protons on the same face of the ring (i.e., demonstrating a 1,3-diaxial relationship).

-

-

Data Analysis:

-

Use the coupling constants to infer the axial/equatorial positions of the ring protons.

-

Use the NOESY data to confirm the relative stereochemistry. For example, a strong NOE between the proton at C2 and the proton at C5 indicates they are on the same face of the ring, confirming a cis relationship.

-

Combine all data to build a self-consistent 3D model of the dominant conformer for each isomer.

-

Computational Chemistry

In silico methods provide a powerful complement to experimental work, offering insights into the relative energies of different conformers and isomers. [15][16]

-

Conformational Search: A preliminary search using molecular mechanics (MM) or semi-empirical methods can identify low-energy conformers. [17]* Geometry Optimization and Energy Calculation: High-level Density Functional Theory (DFT) methods, such as M06-2X or B3LYP with an appropriate basis set (e.g., 6-311G(d,p)), are used to optimize the geometry of each conformer and calculate their relative electronic energies. [8][9]Inclusion of a solvent model (e.g., PCM) can improve accuracy. [9]* Free Energy Calculation: Frequency calculations must be performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies and thermal corrections necessary to calculate the Gibbs free energy (ΔG). The isomer with the lower calculated ΔG is predicted to be the more thermodynamically stable.

Implications in Drug Development

The choice between a cis or trans 2,5-disubstituted piperidine can have profound consequences for a drug candidate's profile.

-

Binding Affinity: The diequatorial arrangement of the cis isomer presents substituents in a distinctly different spatial orientation than the axial-equatorial arrangement of the trans isomer. One isomer may fit perfectly into a receptor's binding pocket while the other fits poorly or not at all, leading to significant differences in potency. [18]* Physicochemical Properties: The overall shape and dipole moment of the cis and trans isomers differ. This can influence properties such as solubility, lipophilicity (logP), and crystal packing, which in turn affect formulation, absorption, and bioavailability.

-

Metabolic Stability: The accessibility of C-H bonds to metabolic enzymes (e.g., Cytochrome P450s) can be conformation-dependent. An axial C-H bond may be more sterically shielded than an equatorial one, potentially leading to different metabolic profiles for the two isomers.

Conclusion

The thermodynamic stability of 2,5-disubstituted piperidines is governed by a well-understood hierarchy of conformational principles. In the absence of overriding electronic effects, the need to minimize destabilizing 1,3-diaxial interactions dictates that the cis isomer , which can adopt a low-energy diequatorial conformation, is generally more stable than the trans isomer , which must place one substituent in an axial position. This fundamental principle can be quantified using A-values and verified through a robust combination of experimental techniques—including NMR analysis and catalyzed equilibration—and high-level computational modeling. For scientists in drug discovery and development, a thorough grasp of these concepts is not merely academic; it is a critical tool for the rational design and synthesis of effective, safe, and developable medicines.

References

- Benchchem. A Comparative Guide to the Computational Conformational Analysis of 3-Vinylpiperidine.

- Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals (Basel).

- Du, W., et al. Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. Physical Chemistry Chemical Physics. 2021.

- Rincón, D. A., et al. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. 2025.

- Rykov, A. N., et al. Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.GOV.

- Wang, L., et al. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. 2022.

- Wang, L., et al. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. PMC. 2022.

- IUPAC. 1,3-Diaxial interaction. Organic Chemistry Key Term | Fiveable.

- Coldham, I., et al. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. PubMed.

- Coldham, I., et al. Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts. The Journal of Organic Chemistry. 2006.

- Eliel, E. L., et al. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

- Tao, K. MCAT Flashcard: 1,3-Diaxial Interactions. YouTube. 2019.

- UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction).

- Marsden, S. P., et al. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. 2022.

- Kerr, W. J., et al. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC.

- Dutta, A. K., et al. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. PubMed. 2001.

- Boerth, D. W. The Nonexistence of Repulsive 1,3-Diaxial Interactions in Monosubstituted Cyclohexanes. ResearchGate.

- Jones, P. G., et al. Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm. 2015.

- Clark, A. D., et al. Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry.

- Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition.

- Nairoukh, Z., et al. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. fiveable.me [fiveable.me]

- 5. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. osti.gov [osti.gov]

- 18. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Profiling of Methyl cis-2-methylpiperidine-5-carboxylate: Conformational Dynamics & ADMET Prediction

Topic: In Silico Prediction of Methyl cis-2-methylpiperidine-5-carboxylate Properties Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists[1]

Executive Summary

Methyl cis-2-methylpiperidine-5-carboxylate is a functionalized piperidine scaffold exhibiting a 1,4-substitution pattern (topologically equivalent to 1,4-disubstituted cyclohexane).[1] As a chiral secondary amine with an ester appendage, it serves as a critical intermediate in the synthesis of non-peptide peptidomimetics and alkaloid analogs.

This technical guide details the in silico characterization of this molecule, focusing on three critical pillars:

-

Conformational Analysis: Resolving the axial/equatorial preferences of the cis-2,5 system using Density Functional Theory (DFT).

-

Physicochemical Profiling: Prediction of lipophilicity (LogP), pKa, and solubility using consensus QSPR models.

-

ADMET Assessment: Evaluation of blood-brain barrier (BBB) permeability and CYP450 liability.[1]

Molecular Architecture & Conformational Analysis

Stereochemical Topology

The 2,5-disubstitution pattern on the piperidine ring creates a topological relationship analogous to 1,4-disubstituted cyclohexane .

In this "1,4-like" system, the cis stereochemistry dictates that the two substituents (methyl at C2 and methyl ester at C5) must occupy axial-equatorial (a,e) positions relative to the ring plane. Unlike the trans isomer, which can adopt a thermodynamically favorable diequatorial (e,e) conformation, the cis isomer exists in a dynamic equilibrium between two chair conformers.

Energy Minimization & A-Value Logic

To predict the preferred conformer, we analyze the steric bulk (A-values) of the substituents:

-

Methyl Group (–CH₃): A-value ≈ 1.70 kcal/mol[2]

-

Methyl Ester (–COOCH₃): A-value ≈ 1.20–1.30 kcal/mol[2]

Hypothesis: The conformer placing the bulkier methyl group in the equatorial position will be energetically favored.

Predicted Conformer Equilibrium:

-

Conformer A (Preferred): 2-Me (equatorial) / 5-COOMe (axial)

-

Conformer B (Minor): 2-Me (axial) / 5-COOMe (equatorial)

Protocol: The conformational search is performed using a hierarchical workflow:

-

Force Field Scanning: OPLS4 or MMFF94s to generate rotamers.[1]

-

DFT Optimization: B3LYP/6-31G** in implicit solvent (water) to account for dipole minimization of the ester and amine.

Visualization of Conformational Workflow